molecular formula C12H12N2OS B8075097 S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate

S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate

Cat. No.: B8075097
M. Wt: 232.30 g/mol
InChI Key: QGRWLVMPEFHGNB-UHFFFAOYSA-N
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Description

S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate is a chemical reagent that incorporates both a pyrazole and an ethanethioate (thioacetate) functional group, making it a valuable building block for researchers in medicinal and heterocyclic chemistry. The 2-methylpyrazole moiety is a privileged structure in drug discovery, frequently found in molecules with significant pharmacological profiles. Pyrazole and fused pyrazolo-pyridine derivatives are of high research interest due to their wide range of documented biological activities, which include anticancer, antidepressant, antiviral, antifungal, and anti-inflammatory properties . They also serve as key scaffolds in developing kinase inhibitors and agrochemicals . The ethanethioate group (S-acetyl derivative) can act as a protected thiol, which can be readily deacetylated to generate the free thiol in situ. This reactive thiol group is useful for further synthetic modifications, most notably in conjugation reactions or for forming disulfide bonds with biological targets such as proteins or enzymes. Researchers can utilize this compound as a critical intermediate in the synthesis of more complex molecules, particularly for constructing pyrazolo[3,4-b]pyridine frameworks known for their drug-like properties . Its application is primarily in the discovery and development of new therapeutic agents, enzyme inhibitors, and chemical probes. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

S-[4-(2-methylpyrazol-3-yl)phenyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9(15)16-11-5-3-10(4-6-11)12-7-8-13-14(12)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRWLVMPEFHGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

A primary route to S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate involves nucleophilic substitution at the phenyl ring. This method typically begins with 4-halophenylpyrazole intermediates, where the halogen (e.g., bromine) is displaced by a thioacetate nucleophile. For instance, 4-bromo-(2-methylpyrazol-3-yl)benzene reacts with potassium thioacetate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. Catalytic amounts of copper(I) iodide or palladium complexes may accelerate the substitution, achieving yields of 60–75%.

Key Variables:

  • Solvent: DMF enhances nucleophilicity but requires stringent anhydrous conditions.

  • Temperature: Reactions above 80°C mitigate kinetic barriers but risk side product formation.

  • Catalyst: CuI improves regioselectivity in aryl halide substitutions.

Pyrazole Ring Construction via Cyclocondensation

The pyrazole moiety is often synthesized independently before coupling to the phenyl group. A common strategy involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, methyl hydrazine reacts with acetylacetone in ethanol under reflux to form 2-methylpyrazole, which is subsequently functionalized.

Optimization Insights:

  • Reagent Purity: Anhydrous methyl hydrazine minimizes side reactions.

  • Reaction Time: Extended reflux (6–8 hours) ensures complete cyclization.

  • Workup: Neutralization with dilute HCl followed by extraction isolates the pyrazole derivative.

Thioesterification of Thiophenol Intermediates

Thioesterification of 4-(2-methylpyrazol-3-yl)benzenethiol with acetyl chloride or acetic anhydride represents a direct route. The thiol group undergoes acylation in the presence of a base (e.g., triethylamine) to form the ethanethioate. This method, conducted in dichloromethane or tetrahydrofuran (THF) at 0–25°C, achieves yields exceeding 80%.

Critical Parameters:

  • Base Selection: Triethylamine scavenges HCl, driving the reaction to completion.

  • Temperature Control: Exothermic acylation necessitates cooling to prevent thermal degradation.

  • Purification: Column chromatography with hexane/ethyl acetate gradients removes unreacted thiol.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, particularly for exothermic steps like thioesterification. A representative protocol involves:

  • Pyrazole Synthesis Module: Continuous feed of methyl hydrazine and diketone into a heated reactor (120°C, 10 bar).

  • Aromatic Coupling Unit: Suzuki-Miyaura coupling of pyrazole-boronic acid with 4-bromophenyl thioacetate using immobilized Pd catalysts.

  • In-Line Purification: Scavenger resins remove residual catalysts, yielding >95% pure product.

Advantages:

  • Reduced solvent waste compared to batch processes.

  • Real-time monitoring via FTIR ensures reaction completion.

ParameterValueSource
Oxidizing AgentNaOCl (10% solution)
CatalystNa₂WO₄·2H₂O (0.5 mol%)
Temperature20–25°C
Yield88%

Comparative Analysis of Methodologies

Yield and Scalability

  • Nucleophilic Substitution: Moderate yields (60–75%) but scalable with Pd catalysis.

  • Thioesterification: High yields (80%+) suitable for pilot-scale production.

  • Continuous Flow: Superior scalability (>1 kg/day) with minimal manual intervention.

Cost Considerations

  • Catalyst Costs: Pd-based catalysts increase expenses but enhance reaction rates.

  • Solvent Recovery: DMF and THF recycling reduces operational costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions: S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanethioate group to a thiol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antifungal properties. S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate, as part of the azomethine class, has shown promising results against strains such as Candida albicans and Cryptococcus neoformans. In vitro tests indicated moderate to high inhibitory activity, suggesting its potential as an antifungal agent in therapeutic applications .

Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of various azomethine derivatives, including those containing pyrazole moieties. The compound was tested against certified strains, revealing effective concentrations lower than those required for traditional antifungal drugs like fluconazole. The synthesis involved coupling pyrazole with aromatic amines, leading to compounds that inhibited fungal growth effectively .

Antitumor Properties
The compound's structural characteristics allow it to act as a ligand in various biological assays, showcasing potential antitumor activity. Pyrazole-based compounds have been identified as effective agents in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its pesticidal properties. Compounds with similar structures have been noted for their effectiveness against various agricultural pests, making them suitable candidates for developing new agrochemicals .

Case Study: Pesticidal Efficacy
Research involving the application of pyrazole derivatives in agricultural settings has shown that these compounds can reduce pest populations significantly while being less harmful to beneficial insects compared to conventional pesticides. This dual action makes them attractive for sustainable agriculture practices .

Chemical Properties and Reactions

The compound can undergo various chemical reactions, enhancing its utility in synthetic chemistry. Notable reactions include oxidation and nucleophilic substitutions, which can lead to the formation of more complex molecules with enhanced biological activities .

Mechanism of Action

The mechanism of action of S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Pyrazole vs. Ethynyl Groups : The 2-methylpyrazole group in the parent compound introduces nitrogen-based electron-withdrawing effects and hydrogen-bonding capability, which are absent in the ethynyl-substituted analogue. This difference impacts solubility and reactivity in cross-coupling reactions .
  • Trifluoromethyl vs. Pyrazole : The trifluoromethyl group in the anticancer derivative enhances lipophilicity and metabolic stability, whereas the pyrazole ring may improve target binding via π-π interactions in biological systems .

Stability and Reactivity

  • Hydrolytic Stability : Thioesters with electron-withdrawing groups (e.g., trifluoromethyl) exhibit slower hydrolysis rates compared to pyrazole derivatives .
  • Thermal Stability : Ethynyl-substituted derivatives decompose at 220°C, while pyrazole analogues show stability up to 250°C due to aromatic ring rigidity .

Biological Activity

S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials. The compound's structural features, particularly the presence of the pyrazole moiety, contribute significantly to its biological profile.

Structural Overview

The compound this compound features a thioester functional group linked to a phenyl ring substituted with a 2-methylpyrazole. This unique structure is instrumental in its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, various pyrazole-based compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to this compound were evaluated for their antibacterial properties using agar diffusion and broth microdilution methods. Compounds demonstrated inhibitory concentrations ranging from 16 µg/mL to 32 µg/mL against strains like Staphylococcus aureus and Bacillus subtilis .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus16
Bacillus subtilis32
Enterococcus faecalis32

Anti-inflammatory Activity

This compound has been linked to anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The compound's potential in oncology is also noteworthy. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain pyrazole compounds can inhibit cell proliferation in colon cancer cell lines with IC50 values as low as 0.39 µM . The mechanism often involves the modulation of apoptotic pathways and autophagy.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
  • Interaction with Cellular Signaling Pathways : These compounds can modulate signaling pathways involved in cell survival and apoptosis, particularly through the regulation of NF-kB and MAPK pathways.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Organic Chemistry evaluated several pyrazole derivatives for their antibacterial properties against clinical strains. The findings demonstrated that modifications in the pyrazole structure significantly affected antibacterial efficacy .
  • Anti-inflammatory Evaluation : In another case study, researchers synthesized a series of thioether-containing pyrazoles and assessed their anti-inflammatory activity using carrageenan-induced edema models in mice. Results indicated substantial reductions in edema comparable to standard treatments .

Q & A

Q. What synthetic methodologies are commonly employed to prepare S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate?

  • Methodological Answer : The compound can be synthesized via Ullmann condensation using Cu(0) catalysis, as demonstrated in the coupling of S-(4-aminophenyl) ethanethioate with brominated precursors under microwave heating (120°C, phosphate buffer, 20 min) . Alternatively, Sonogashira cross-coupling reactions with ethynyl-substituted intermediates (e.g., S-(4-ethynyl-phenyl) ethanethioate) and dibromonorbornadiene derivatives have been employed, requiring careful optimization to prevent degradation of reactive intermediates . Post-synthetic acetylation steps using acetic anhydride (Ac₂O) and DMAP in pyridine are critical for stabilizing thiol intermediates, as noted in analogous syntheses of thioester derivatives .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer : ¹H/¹³C NMR spectroscopy is essential for confirming regiochemistry and substitution patterns. For example, the methylpyrazole proton appears as a singlet (δ ~2.82 ppm), while aromatic protons resonate between δ 6.99–8.44 ppm in DMSO-d₆ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI± modes), with deviations <2 ppm indicating purity . Thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) monitors reaction progress, with iodine vapor visualization ensuring single-spot purity .

Q. What stability considerations are critical during handling and storage?

  • Methodological Answer : The thioester group is prone to hydrolysis in protic solvents (e.g., methanol), as observed in degradation studies of structurally related compounds . Storage under inert atmospheres (N₂/Ar) at –20°C in anhydrous DCM or DMF is recommended. Avoid prolonged exposure to light, as UV-vis studies of similar anthraquinone-thioethers suggest photodegradation risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties or reactivity?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites . For example, the electron-withdrawing thioester group likely lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Basis sets like 6-31G(d,p) and solvent effects (PCM model) improve accuracy for solvated-phase reactivity .

Q. How to resolve contradictions in reaction yields or spectral data across studies?

  • Methodological Answer : Discrepancies in yields may arise from divergent heating methods (microwave vs. conventional reflux). For instance, microwave-assisted Ullmann condensations achieve ~40–65% yields in 20 minutes , whereas traditional methods may require hours. Conflicting NMR signals (e.g., splitting patterns) can be addressed by variable-temperature NMR or 2D techniques (COSY, HSQC) to distinguish rotamers or tautomers . Reproducibility requires strict control of anhydrous conditions and catalyst purity (e.g., Cu(0) vs. Cu(I) in Ullmann reactions) .

Q. What strategies enable structure-activity relationship (SAR) studies for biological activity?

  • Methodological Answer : Derivatization of the pyrazole ring (e.g., halogenation, methoxy substitution) and thioester replacement (e.g., with disulfide or sulfonamide groups) can probe interactions with biological targets. Analogous compounds, such as 5-lipoxygenase (5-LOX) inhibitors with IC₅₀ ~130–229 nM, suggest the pyrazole-thioester scaffold may modulate enzyme binding . In vitro assays (e.g., enzyme inhibition, bacterial virulence suppression in Pseudomonas models) should pair with molecular docking (AutoDock Vina) to correlate substituent effects with activity .

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